2-Nitro-1,3-thiazole-4-carbonyl chloride
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Overview
Description
2-Nitro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3, respectively. The compound is characterized by the presence of a nitro group at position 2 and a carbonyl chloride group at position 4. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1,3-thiazole-4-carbonyl chloride typically involves the cyclization of α-halocarbonyl compounds with thiocarbamates or thioureas. One common method includes the reaction of α-haloketones with thiourea in the presence of a base, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiazole ring, nitration, and chlorination. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, palladium on carbon), and oxidizing agents (e.g., hydrogen peroxide) . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with functional groups such as amides, esters, amines, sulfoxides, and sulfones .
Scientific Research Applications
2-Nitro-1,3-thiazole-4-carbonyl chloride has a wide range of scientific research applications:
Medicine: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities
Properties
CAS No. |
43029-01-2 |
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Molecular Formula |
C4HClN2O3S |
Molecular Weight |
192.58 g/mol |
IUPAC Name |
2-nitro-1,3-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C4HClN2O3S/c5-3(8)2-1-11-4(6-2)7(9)10/h1H |
InChI Key |
BYKKFRHDUHEMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
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